molecular formula C19H22O5 B1238921 3-Deshydroxysappanol trimethyl ether

3-Deshydroxysappanol trimethyl ether

Cat. No. B1238921
M. Wt: 330.4 g/mol
InChI Key: KXFFLWDYUNIJNU-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is a homoflavonoid.

Scientific Research Applications

Synthesis and Chemical Transformations

  • 3-Deshydroxysappanol trimethyl ether has been involved in various chemical synthesis processes. For instance, the work by Alonso, Ramón, and Yus (1997) discusses the synthesis of 5-substituted resorcinols, involving reactions of similar compounds with different aldehydes, leading to various bioactive molecules (Alonso, Ramón, & Yus, 1997).
  • Burling, Jefferson, and Scheinmann (1965) explored the Claisen rearrangements of related compounds, leading to the synthesis of dihydroisojacareubin and alvaxanthone trimethyl ether, showcasing the compound's role in complex organic transformations (Burling, Jefferson, & Scheinmann, 1965).

Bioactivity and Molecular Docking

  • Research into the bioactivity of compounds related to 3-Deshydroxysappanol trimethyl ether has been conducted. Ononamadu and Ibrahim (2021) found significant binding interactions between similar compounds and target proteins in their molecular docking study, suggesting potential antidiabetic properties (Ononamadu & Ibrahim, 2021).

Chemical Properties and Reactions

  • Studies have also focused on the chemical properties and reactions of compounds akin to 3-Deshydroxysappanol trimethyl ether. For example, research by Aringer and Eneroth (1971) explored the synthesis of steroids from similar compounds using sodium borohydride reduction, emphasizing its utility in steroid chemistry (Aringer & Eneroth, 1971).
  • The gas-phase infrared spectra of trimethylsilyl ethers, closely related to 3-Deshydroxysappanol trimethyl ether, have been studied to determine characteristic absorption frequencies, as reported by Jalsovszky et al. (1986), highlighting its importance in spectroscopic analysis (Jalsovszky et al., 1986).

properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

(3R,4S)-3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C19H22O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13,19-20H,8,11H2,1-3H3/t13-,19+/m1/s1

InChI Key

KXFFLWDYUNIJNU-YJYMSZOUSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]([C@@H](CO2)CC3=CC(=C(C=C3)OC)OC)O

SMILES

COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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